Enantiomeric Excess (ee) Advantage: >99% ee Achievable via Modern Catalytic Synthesis
The hydrochloride salt form (CAS 1984017-00-6) is amenable to palladium-catalyzed cyclization methods that achieve >99% enantiomeric excess (ee), as reported in a 2024 Nature Communications paper [1]. This represents a significant advancement over traditional resolution methods for this scaffold, where enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) typically yields moderate to high ee but requires additional synthetic steps [2]. For procurement, this synthetic route offers a scalable, high-ee supply option not universally available for other salt forms or the free base.
| Evidence Dimension | Enantiomeric excess |
|---|---|
| Target Compound Data | >99% ee (hydrochloride salt, CAS 1984017-00-6) |
| Comparator Or Baseline | Enzymatic kinetic resolution of racemic Vince lactam: ee values vary (typically 80-95% ee range) |
| Quantified Difference | >99% ee vs. 80-95% ee (estimated) |
| Conditions | Palladium-catalyzed cyclization (Nature Communications, 2024) vs. enzymatic resolution |
Why This Matters
Higher ee (>99%) minimizes downstream chiral purification, critical for pharmaceutical intermediate procurement.
- [1] Kuujia. (n.d.). 2-Azabicyclo[2.2.1]hept-5-ene, hydrochloride (1:1), (1R,4S)-rel- (CAS 1984017-00-6). Citing 2024 Nature Communications paper on Pd-catalyzed cyclization. Retrieved from https://www.kuujia.com/cas-1984017-00-6.html View Source
- [2] Taylor, S. J. C., et al. (1993). Enzymatic resolution of Vince lactam. Journal of the Chemical Society, Chemical Communications. View Source
